In Vitro Neuroprotection: Brophenexin (IC50 = 2.1 μM) vs. C19 (IC50 = 1.1 μM) in NMDA-Treated Hippocampal Neurons
In a direct head-to-head comparison from the same discovery study, Brophenexin (compound 8) and C19 (Aliudanexin) were evaluated for their ability to prevent NMDA-induced cell death in primary murine hippocampal neurons. Brophenexin exhibited an IC50 of 2.1 μM for protection against 20 μM NMDA exposure [1]. The comparator C19 demonstrated greater potency with an IC50 of 1.1 μM under identical assay conditions . This ~2-fold difference in potency is a key differentiator for researchers selecting the appropriate tool compound based on desired target engagement thresholds.
| Evidence Dimension | IC50 for protection against NMDA-induced cell death |
|---|---|
| Target Compound Data | 2.1 μM |
| Comparator Or Baseline | C19 (Aliudanexin) at 1.1 μM |
| Quantified Difference | 1.9-fold lower potency (higher IC50) vs. C19 |
| Conditions | Primary murine hippocampal neurons exposed to 20 μM NMDA for 10 min, viability assessed 24 h post-exposure |
Why This Matters
This quantitative difference informs selection between Brophenexin and C19 for in vitro studies where varying degrees of NMDAR/TRPM4 inhibition are required to probe dose-response relationships.
- [1] Yan J, Bengtson CP, Buchthal B, Hagenston AM, Bading H. Coupling of NMDA receptors and TRPM4 guides discovery of unconventional neuroprotectants. Science. 2020 Oct 9;370(6513):eaay3302. View Source
